molecular formula C11H12O2 B1527485 [4-(But-2-yn-1-yloxy)phenyl]methanol CAS No. 1250387-44-0

[4-(But-2-yn-1-yloxy)phenyl]methanol

Cat. No. B1527485
CAS RN: 1250387-44-0
M. Wt: 176.21 g/mol
InChI Key: IMPXSDUPIBKNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(But-2-yn-1-yloxy)phenyl]methanol” is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.22 . It is also known as BMPOH. The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,8-9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 176.21 g/mol . More specific physical and chemical properties are not provided in the searched resources.

Scientific Research Applications

Catalytic Applications

Methanol serves as a "smart" molecule for studying surface sites of metal oxide catalysts, like ceria nanocrystals with defined surface planes. The adsorption and desorption processes of methanol on these nanocrystals reveal the nature of surface sites and their reactivity, which is crucial for understanding catalytic processes at the molecular level (Wu et al., 2012).

Synthetic Chemistry

Methanol is also used in asymmetric synthesis and hydrogenation reactions. For example, it plays a role in the asymmetric synthesis of α-hydroxy esters via bidentate chelation-controlled alkylation, demonstrating its utility in creating complex molecules with high stereocontrol (Junyang Jung et al., 2000). Additionally, methanol has been employed as a solvent in the synthesis of complex organocatalysts for enantioselective epoxidation, highlighting its importance in enabling highly selective organic transformations (Jun Lu et al., 2008).

Methanol in Material Science

The influence of methanol on lipid dynamics is noteworthy, particularly its acceleration of DMPC flip-flop and transfer in membrane studies. This highlights methanol's role in understanding membrane dynamics and the impact of solvents on biological membranes (Michael H. L. Nguyen et al., 2019).

Energy and Fuel Applications

Methanol is recognized for its potential in energy applications, such as in the production and utilization of hydrogen via membrane reactor technology. This underscores methanol's role as a renewable energy carrier and its utility in hydrogen generation, a critical aspect of clean energy technologies (F. Dalena et al., 2018).

Safety and Hazards

The compound is associated with certain hazard statements, including H315, H319, and H335 . These codes correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands and skin thoroughly after handling .

properties

IUPAC Name

(4-but-2-ynoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPXSDUPIBKNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(But-2-yn-1-yloxy)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[4-(But-2-yn-1-yloxy)phenyl]methanol
Reactant of Route 3
Reactant of Route 3
[4-(But-2-yn-1-yloxy)phenyl]methanol
Reactant of Route 4
Reactant of Route 4
[4-(But-2-yn-1-yloxy)phenyl]methanol
Reactant of Route 5
Reactant of Route 5
[4-(But-2-yn-1-yloxy)phenyl]methanol
Reactant of Route 6
Reactant of Route 6
[4-(But-2-yn-1-yloxy)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.